

Physical and chemical properties of Ipflufenoquin

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An In-depth Technical Guide to the Physical and Chemical Properties of Ipflufenoquin

Introduction

Ipflufenoquin is a novel broad-spectrum fungicide belonging to the quinoline class of chemicals. Developed by Nippon Soda, it represents a new mode of action in controlling a range of fungal diseases in crops such as pome fruits, almonds, and strawberries.[1] Its unique mechanism targets the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine biosynthesis pathway in fungi.[2][3] This document provides a comprehensive overview of the physical and chemical properties of **Ipflufenoquin**, intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

Ipflufenoquin is identified by its systematic IUPAC name, CAS registry number, and chemical structure.



Identifier	Value	Source	
IUPAC Name	2-{2-[(7,8-difluoro-2-methylquinolin-3-yl)oxy]-6-fluorophenyl}propan-2-ol	[4][5]	
CAS Name	2-[(7,8-difluoro-2-methyl-3-quinolinyl)oxy]-6-fluoro-α,α-dimethylbenzenemethanol	[4][6]	
CAS Registry No.	1314008-27-9	[4][7][8]	
Molecular Formula	C19H16F3NO2	[4][7][8][9]	
Molecular Weight	347.33 g/mol	[7][9][10][11]	
InChlKey	DSXOWZNZGWXWMX- UHFFFAOYSA-N	[4][8]	
FRAC MoA Class	52	[2][12]	

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its environmental fate, biological activity, and formulation requirements. The properties of **Ipflufenoquin** are summarized below.



Property	Value	Conditions	Source
Physical Form	Pale yellow powdery crystals / Crystalline solid	Ambient	[12]
Odor	None	-	
Melting Point	114.4 to 115.5 °C	-	
Boiling Point	164.9 °C	at 5.0 Pa	
Relative Density	1.3904 g/cm ³	-	[12]
Vapor Pressure	$7.76 \times 10^{-6} \text{ Pa } (5.82 \times 10^{-8} \text{ torr})$	at 20°C	
Henry's Law Constant	2.93 x 10 ⁻⁴ Pa·m³/mol	at 20°C	
Dissociation Constant (pKa)	2.18	at 25°C	[12]
Octanol-Water Partition Coefficient (Log K _o w)	3.89	at 25°C	[13]

Solubility

Solubility is a critical parameter influencing a compound's bioavailability and environmental mobility.



Solvent	Solubility	Conditions	Source
Water	9.20 mg/L	20°C	
Water (pH 4)	10.8 mg/L	20°C	[13]
Water (pH 7)	10.3 mg/L	20°C	[13]
Water (pH 9)	9.55 mg/L	20°C	[13]
DMSO	100 mg/mL (287.91 mM)	Requires ultrasonic and warming to 80°C	[7][11][14]
Common Organic Solvents	Soluble	-	

Stability

The stability of **Ipflufenoquin** under various environmental conditions determines its persistence and degradation pathways.

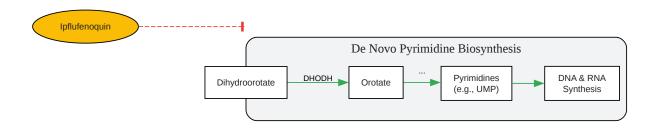
Result	Conditions	Source
Stable for at least 2 years	Normal conditions	
Stable	pH 4, 7, and 9	[1][13]
Degrades rapidly; DT ₅₀ = 10.3 days	pH 7, 40°N latitude	[12]
Persistent	Aerobic and anaerobic aquatic environments	[1][13]
	Stable for at least 2 years Stable Degrades rapidly; DT ₅₀ = 10.3 days	Stable for at least 2 years Stable pH 4, 7, and 9 Degrades rapidly; pH 7, 40° N latitude Persistent Aerobic and anaerobic

Mechanism of Action: DHODH Inhibition

Ipflufenoquin's fungicidal activity stems from its inhibition of dihydroorotate dehydrogenase (DHODH).[2][3] This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[2] [3] By blocking this enzyme, **Ipflufenoquin** deprives the fungal cell of necessary building



blocks for proliferation. This mode of action is classified by the Fungicide Resistance Action Committee (FRAC) as Group 52.[2]



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Caption: Mechanism of action of **Ipflufenoquin** via inhibition of the DHODH enzyme.

Experimental Protocols Determination of Octanol-Water Partition Coefficient (Log K_ow)

The Log K_ow value of 3.89 was determined using the shake flask method at 25°C.

- Preparation: Solutions of **Ipflufenoquin** are prepared in both n-octanol and water. The two solvents must be mutually saturated prior to the experiment.
- Partitioning: A known volume of the aqueous solution and the n-octanol solution are combined in a separatory funnel.
- Equilibration: The funnel is shaken vigorously to facilitate the partitioning of Ipflufenoquin between the two phases until equilibrium is reached. This is typically done at a constant temperature (25°C).
- Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.
- Quantification: The concentration of Ipflufenoquin in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).



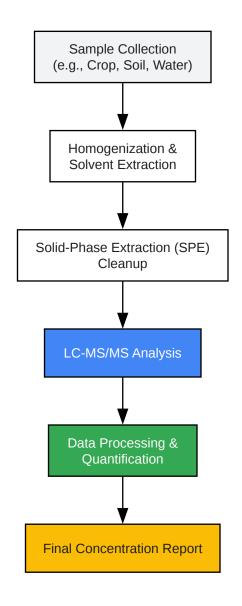
• Calculation: The partition coefficient (K₀w) is calculated as the ratio of the concentration of **Ipflufenoquin** in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (Log K₀w).

Residue Analysis in Environmental and Biological Matrices

An analytical method for the enforcement of residue limits in crops involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).[1]

- Sample Extraction: The target matrix (e.g., crop tissue, soil) is homogenized and extracted with an appropriate organic solvent mixture.
- Cleanup: The crude extract is subjected to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering co-extractives.
- LC Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate **Ipflufenoquin** from other components.
- MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer.
 The instrument is operated in multiple reaction monitoring (MRM) mode. For **Ipflufenoquin**, specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
 - Quantitation Transition: m/z 348 → 330[1]
 - Confirmation Transition: m/z 348 → 180[1]
- Data Analysis: The analyte concentration is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration. The method limit of quantitation (LOQ) is typically 0.01 ppm in crop matrices.[1]





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Caption: General workflow for the analytical determination of **Ipflufenoquin** residues.

Chemical Synthesis

The synthesis of **Ipflufenoquin** involves a multi-step process starting from 2,3-difluoroaniline. [15] The key transformations include the formation of a difluorinated isatin derivative, ring enlargement to a quinoline carboxylic acid, and subsequent functional group manipulations to yield the final product.[15]





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Caption: Simplified chemical synthesis pathway for **Ipflufenoquin**.[15]

Conclusion

Ipflufenoquin is a potent fungicide with a well-defined set of physical and chemical properties. Its low water solubility and high Log K_ow value suggest it is lipophilic, which is consistent with its fat solubility and potential for bioaccumulation, although studies indicate a low potential in fish.[13] The compound is stable to hydrolysis but susceptible to photolysis, which is a key environmental degradation pathway.[1][13] Its unique mode of action as a DHODH inhibitor makes it a valuable tool for managing fungal pathogens, particularly in the context of resistance to other fungicide classes.[3] The detailed properties and methodologies presented in this guide provide a critical foundation for further research, environmental risk assessment, and the development of effective agricultural formulations.

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